Cas no 701217-20-1 (4-chloro-3-methoxy-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide)

4-Chloro-3-methoxy-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by its chloro- and methoxy-substituted benzene ring, coupled with a sterically hindered 2,4,6-trimethylphenyl group. This structural configuration enhances its stability and selectivity in chemical applications, particularly as an intermediate in pharmaceutical synthesis or agrochemical development. The electron-withdrawing chloro and methoxy substituents influence its reactivity, making it suitable for further functionalization. The trimethylphenyl moiety provides steric hindrance, which can improve specificity in target interactions. Its well-defined molecular structure ensures consistent performance in research and industrial processes, where precise control over sulfonamide reactivity is required. This compound is typically utilized in controlled environments due to its specialized applications.
4-chloro-3-methoxy-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide structure
701217-20-1 structure
Product Name:4-chloro-3-methoxy-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide
CAS No:701217-20-1
MF:C16H18ClNO3S
MW:339.837022304535
CID:6435803
PubChem ID:977153
Update Time:2025-05-24

4-chloro-3-methoxy-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-3-methoxy-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide
    • Benzenesulfonamide, 4-chloro-3-methoxy-N-(2,4,6-trimethylphenyl)-
    • MLS000530849
    • 4-chloro-N-mesityl-3-methoxybenzenesulfonamide
    • EN300-18304391
    • SMR000135827
    • MLS000530849-02
    • 701217-20-1
    • AP-263/42234092
    • HMS2395J19
    • AKOS002287422
    • BDBM50044859
    • Z57705301
    • 4-chloro-3-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide
    • CHEMBL1581959
    • Inchi: 1S/C16H18ClNO3S/c1-10-7-11(2)16(12(3)8-10)18-22(19,20)13-5-6-14(17)15(9-13)21-4/h5-9,18H,1-4H3
    • InChI Key: LFQYZLJIGOUIKM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1OC)S(NC1C(C)=CC(C)=CC=1C)(=O)=O

Computed Properties

  • Exact Mass: 339.0695923g/mol
  • Monoisotopic Mass: 339.0695923g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 453
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 63.8Ų

4-chloro-3-methoxy-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18304391-0.05g
4-chloro-3-methoxy-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide
701217-20-1 90%
0.05g
$2755.0 2023-09-19

Additional information on 4-chloro-3-methoxy-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide

4-Chloro-3-Methoxy-N-(2,4,6-Trimethylphenyl)Benzene-1-Sulfonamide: A Comprehensive Overview

The compound 4-chloro-3-methoxy-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide, identified by the CAS number CAS No. 701217-20-1, is a sulfonamide derivative with a unique chemical structure. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its versatile properties and potential applications. The molecule consists of a benzene ring substituted with a chlorine atom at position 4, a methoxy group at position 3, and an N-substituted sulfonamide group at position 1. The N-substituent is a 2,4,6-trimethylphenyl group, which adds complexity and functionality to the molecule.

The synthesis of 4-chloro-3-methoxy-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide involves a series of carefully designed reactions. Typically, the process begins with the preparation of the benzene ring substituted with chlorine and methoxy groups. This is followed by the introduction of the sulfonamide group through nucleophilic substitution or coupling reactions. The final step involves the substitution of the N-hydrogen with the 2,4,6-trimethylphenyl group using appropriate coupling agents or reagents. The entire synthesis process requires precise control over reaction conditions to ensure high yields and purity.

Recent studies have highlighted the potential of this compound in various applications. For instance, research has shown that 4-chloro-3-methoxy-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide exhibits interesting electronic properties due to its conjugated system and electron-donating substituents. These properties make it a promising candidate for use in organic electronics and optoelectronic devices. Additionally, the compound has been explored for its potential as a building block in drug design due to its ability to form hydrogen bonds and interact with biological systems.

In terms of pharmacological applications, this compound has shown moderate activity in preliminary assays targeting specific enzymes and receptors. Its structure suggests that it could be further modified to enhance bioavailability and selectivity for therapeutic applications. Researchers are particularly interested in its ability to modulate cellular signaling pathways, which could lead to novel treatments for diseases such as cancer and inflammatory disorders.

The structural versatility of CAS No. 701217-20-1 also makes it an attractive candidate for materials science applications. For example, it has been used as a precursor for synthesizing advanced polymers and hybrid materials with tailored mechanical and thermal properties. Its ability to form stable covalent bonds with other functional groups further enhances its utility in material design.

In conclusion, 4-chloro-3-methoxy-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure and functional groups provide a foundation for exploring new applications in medicine, electronics, and materials science. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in both academic and industrial settings.

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